Hydroxyzine-d8 Hydroxyzine-d8 Hydroxyzine-d8 is a deuterium labelled Hydroxyzine. Hydroxyzine is a histamine H1 receptor antagonist with an anti-allergic property, which is used to treat chronic urticaria, dermatitis and other inflammations.
Brand Name: Vulcanchem
CAS No.: 1189480-47-4
VCID: VC0196429
InChI:
SMILES:
Molecular Formula: C21H19ClN2O2D8
Molecular Weight: 382.96

Hydroxyzine-d8

CAS No.: 1189480-47-4

Cat. No.: VC0196429

Molecular Formula: C21H19ClN2O2D8

Molecular Weight: 382.96

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxyzine-d8 - 1189480-47-4

CAS No. 1189480-47-4
Molecular Formula C21H19ClN2O2D8
Molecular Weight 382.96
Appearance Yellow Oil

Chemical Structure and Properties

Hydroxyzine-d8 is characterized by the selective deuteration of the piperazine ring, resulting in a compound with nearly identical physicochemical properties to unlabeled hydroxyzine but with a different molecular weight due to the deuterium substitution. The systematic incorporation of deuterium atoms at specific positions enables its use as a reliable internal standard in analytical applications.

Basic Chemical Information

PropertyValue
Chemical Name2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol
CAS Number1189480-47-4 (free base), 1808202-93-8 (dihydrochloride salt)
Molecular FormulaC21H19D8ClN2O2 (free base)
Molecular Weight382.95 g/mol (free base)
Alternative NamesHydroxyzine D8, Hydroxizine-d8, Tranquizine-d8, NSC 169188-d8
Parent CompoundHydroxyzine (CAS: 68-88-2)

The molecular structure of Hydroxyzine-d8 features a piperazine ring with eight deuterium atoms at positions 2,2,3,3,5,5,6,6, a chlorophenyl-phenylmethyl group attached to the piperazine, and an ethoxyethanol chain . This specific deuterium labeling pattern provides a consistent mass shift of +8 atomic mass units compared to non-deuterated hydroxyzine, making it ideal for mass spectrometric applications.

Synthesis Methods

The synthesis of Hydroxyzine-d8 involves a multi-step process focusing on maintaining deuterium integrity throughout the reaction sequence. The strategic incorporation of deuterium atoms at specific positions is critical for its function as an internal standard.

Synthetic Route

The primary synthetic pathway for producing Hydroxyzine-d8 follows a two-step process:

  • Coupling piperazine-d8 with 4-chlorobenzhydryl chloride to form an intermediate

  • Reaction of this intermediate with 2-(2-chloroethoxy)ethanol to yield the final compound

This synthetic approach yields approximately 11.7% of hydroxyzine-d8 with a high purity of 99.5% . The relatively low yield is balanced by the exceptional purity, which is crucial for analytical applications where compound integrity is paramount.

ParameterSpecification
Chemical Purity>95% (HPLC)
Isotopic Enrichment>95% deuterium incorporation
Storage Conditions-20°C, protected from light
Shipping RequirementsAmbient temperature acceptable

The high isotopic purity ensures minimal interference from non-deuterated analogs during analytical procedures, while the chemical purity ensures reliable quantitative results .

Analytical Applications

Hydroxyzine-d8 serves as an important internal standard in various analytical methods, particularly in the pharmaceutical and clinical research fields where precise quantification of hydroxyzine and its metabolites is required.

Mass Spectrometric Parameters

The mass spectrometric parameters for Hydroxyzine-d8 have been optimized for various analytical platforms:

ParameterMethod 1 (APCI-QqQ-MS/MS)Method 2 (ESI-QqQ-MS/MS)
Precursor Ion [m/z]383.2383.0
Product Ion [m/z]166.1201.10, 166.20
Collision Energy [V]68-21, -40
Fragmentor/Q1 pre-bias [V]92-17, -18
Retention Time [min]5.473.49

These optimized parameters enable selective and sensitive detection of Hydroxyzine-d8 in complex biological matrices .

Recovery and Matrix Effects

Studies evaluating the analytical performance of Hydroxyzine-d8 as an internal standard have demonstrated favorable recovery rates and minimal matrix effects:

MethodRecovery (%)Matrix Effects (%)RSD (%)MRE (%)
APCI-QqQ-MS/MS90.8-98.7-9.2 to -1.32.1-7.6-1.1 to 11.3
ESI-QqQ-MS/MS105.2-110.35.2-10.30.4-1.2-2.6 to 3.0

These data indicate excellent analytical performance, with high recovery rates and acceptable precision, making Hydroxyzine-d8 suitable for quantitative bioanalytical applications .

Pharmacokinetic Applications

Hydroxyzine-d8 plays a crucial role in pharmacokinetic studies of hydroxyzine and its metabolites, particularly cetirizine, providing researchers with a reliable tool for tracking drug disposition.

Tracking Hydroxyzine Metabolism

The chemical similarity between Hydroxyzine-d8 and non-deuterated hydroxyzine, combined with the mass difference, allows researchers to:

  • Accurately quantify hydroxyzine concentrations in various biological matrices

  • Study the metabolic pathways of hydroxyzine

  • Investigate the conversion of hydroxyzine to cetirizine

  • Develop sensitive analytical methods for therapeutic drug monitoring

Applications in Clinical and Forensic Settings

Hydroxyzine-d8 has been successfully employed in various clinical and forensic applications:

ApplicationMatrixConcentration RangeAnalysis Method
Therapeutic Drug MonitoringPlasma, Blood5-1000 ng/mLLC-MS/MS
Postmortem AnalysisBlood, Urine, Vitreous Humor4.6-622.0 ng/mLLC-MS/MS
Pharmacokinetic StudiesPlasma, Horse UrineVariableLC-MS/MS

These applications demonstrate the versatility of Hydroxyzine-d8 as an internal standard across different biological matrices and analytical settings .

Research and Development Applications

Beyond its use as an analytical standard, Hydroxyzine-d8 contributes to various research applications in pharmaceutical development and clinical pharmacology.

Drug Development Support

Hydroxyzine-d8 facilitates:

  • Bioequivalence studies of hydroxyzine formulations

  • Investigation of hydroxyzine pharmacokinetics in special populations

  • Development of improved analytical methods for hydroxyzine and its metabolites

  • Evaluation of drug-drug interactions involving hydroxyzine

Comparative Studies with Parent Compound

The deuterated version provides valuable insights when compared with the non-deuterated hydroxyzine:

PropertyHydroxyzineHydroxyzine-d8
Molecular Weight374.9 g/mol383.0 g/mol
CAS Number68-88-21189480-47-4
Pharmacological ActivityH1-receptor antagonistSame as parent
MetabolismPrimarily to cetirizineSimilar to parent
Primary UseClinical therapyAnalytical standard

These comparative properties highlight the utility of Hydroxyzine-d8 in supporting research on the parent compound while maintaining distinct mass spectrometric characteristics .

SupplierCatalog NumberFormPurityPackage Size
BioCat GmbHT11592-1mg-TMFree baseNot specified1 mg
Sussex ResearchSI080020Dihydrochloride>95% (HPLC)Variable
Artis StandardsAC0487Not specifiedNot specifiedNot specified
EvitaChemEVT-12563367Free base98% (HPLC)Not specified

These commercial preparations provide researchers with access to high-quality Hydroxyzine-d8 for various analytical applications .

Future Research Directions

The continued development and application of Hydroxyzine-d8 is likely to expand in several key areas:

  • Development of improved analytical methods with lower detection limits and broader applicability

  • Investigation of hydroxyzine metabolism in diverse patient populations

  • Application in emerging analytical technologies such as ambient ionization mass spectrometry

  • Integration into high-throughput clinical analysis platforms

As analytical technologies continue to advance, the role of deuterated internal standards like Hydroxyzine-d8 will remain critical for ensuring accurate quantification and reliable pharmacokinetic assessments .

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